Chymotrypsin

Catalog No.
S758240
CAS No.
9004-07-3
M.F
C23H25N5O8
M. Wt
499.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chymotrypsin

CAS Number

9004-07-3

Product Name

Chymotrypsin

IUPAC Name

4-[[2-[[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid

Molecular Formula

C23H25N5O8

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33)

InChI Key

CFYIUBWVKZQDOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O

Synonyms

Alpha-Chymotrypsin Choay, Alphacutanée, Avazyme, Chymotrypsin

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O

Protein Structure and Function Analysis

  • Peptide Mapping: Chymotrypsin can be used to cleave proteins at specific sites, generating smaller peptide fragments. These fragments can then be analyzed using techniques like mass spectrometry to identify their amino acid sequences. This information helps researchers understand the protein's primary structure and potential cleavage sites by other enzymes .
  • Protein-Protein Interactions: Chymotrypsin can be used to strategically cleave proteins and assess their interactions with other molecules. By analyzing the resulting fragments and their binding properties, researchers can gain insights into protein-protein interaction networks within cells .

Protein Engineering and Modification

  • Site-Directed Mutagenesis: Chymotrypsin can be used to specifically cleave DNA at defined locations, facilitating the insertion of mutations into genes. This allows researchers to create modified proteins with altered functions and study their impact on biological processes .
  • Protein Labeling: Chymotrypsin can be employed to introduce chemical tags or probes at specific sites within a protein. These tags can then be used to track the protein's localization, activity, or interactions within a cell .

Therapeutic Research and Development

  • Drug Discovery: Chymotrypsin can be used to screen for potential drugs that target specific protein interactions. By studying how chymotrypsin cleaves a protein involved in a disease pathway, researchers can identify small molecules that inhibit this cleavage and potentially act as therapeutic agents .
  • Enzyme Replacement Therapy: In some cases, chymotrypsin itself may be used as a therapeutic agent in conditions where there's a deficiency in the body's natural production of this enzyme. Research is ongoing to explore its potential applications in treating digestive disorders and other chymotrypsin-related pathologies .

Chymotrypsin is a serine protease enzyme primarily involved in the digestive process, specifically in the hydrolysis of peptide bonds in proteins. It is secreted by the pancreas as an inactive precursor, chymotrypsinogen, which is activated in the small intestine by trypsin. This enzyme preferentially cleaves peptide bonds adjacent to aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, making it essential for protein digestion and absorption in various organisms, including humans .

Structurally, chymotrypsin is characterized by a catalytic triad composed of three key amino acids: serine 195, histidine 57, and aspartic acid 102. This triad plays a crucial role in its enzymatic activity, facilitating the nucleophilic attack on the carbonyl carbon of peptide bonds . The enzyme forms a stable intermediate with the substrate, which is stabilized by an oxyanion hole within its active site, enhancing its catalytic efficiency .

Chymotrypsin functions as a serine protease, employing a specific mechanism called the "catalytic triad" for peptide bond hydrolysis []. This triad consists of three amino acid residues: histidine, aspartic acid, and serine []. The serine residue acts as the nucleophile, attacking the carbonyl carbon of the peptide bond. The histidine and aspartic acid residues facilitate this process by protonating and deprotonating other reaction intermediates []. The specific structure of the active site pocket allows chymotrypsin to preferentially cleave peptide bonds adjacent to large, aromatic amino acids like phenylalanine, tryptophan, and tyrosine [].

Chymotrypsin primarily catalyzes the hydrolysis of peptide bonds through a two-step mechanism:

  • Acylation: The serine residue attacks the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate that is stabilized by hydrogen bonds in the oxyanion hole.
  • Deacylation: The intermediate collapses, releasing the first product (an amino acid or peptide) and regenerating the active enzyme.

The reaction can be summarized as follows:

Protein+H2OChymotrypsinAmino Acids\text{Protein}+\text{H}_2\text{O}\xrightarrow{\text{Chymotrypsin}}\text{Amino Acids}

Chymotrypsin also reacts with specific inhibitors and substrates to form stable complexes. For instance, it reacts stoichiometrically with diisopropylphosphofluoridate to yield phosphorylated chymotrypsin .

Chymotrypsin can be synthesized through various methods:

  • Extraction from Pancreas: The traditional method involves extracting chymotrypsinogen from bovine or porcine pancreas and activating it enzymatically with trypsin.
  • Recombinant DNA Technology: Genetic engineering techniques can be used to produce chymotrypsin in microbial systems such as Escherichia coli or yeast. This method allows for high yields and easier purification.
  • Chemical Synthesis: Although less common due to complexity, chemical synthesis methods have been explored for producing modified forms of chymotrypsin for specific applications .

Chymotrypsin has several applications across various fields:

  • Medical Use: It is utilized in treating conditions associated with inflammation and tissue damage, including post-surgical recovery and chronic pain management .
  • Biotechnology: Chymotrypsin is employed in protein sequencing and analysis due to its specificity for aromatic residues.
  • Research: It serves as a model enzyme for studying enzyme kinetics and mechanisms due to its well-characterized structure and function.

Studies have focused on understanding chymotrypsin's interactions with various substrates and inhibitors. Research indicates that certain modifications to substrates can enhance or inhibit enzymatic activity significantly. For example, altering the side chains of substrates can affect binding affinity and reaction rates . Additionally, studies involving chemical modifications of chymotrypsin itself have demonstrated enhanced stability and activity under specific conditions .

Chymotrypsin belongs to a broader family of serine proteases. Below are some similar compounds along with a comparison highlighting their uniqueness:

CompoundSourceSpecificityUnique Features
TrypsinPancreasCleaves at lysine/arginineActivated by enterokinase; more basic specificity
ElastasePancreasCleaves at small hydrophobic residuesFunctions effectively in elastin digestion
PapainPapaya latexBroad specificityCysteine protease; used in meat tenderization
SubtilisinBacillus subtilisCleaves at various sitesAlkaline serine protease; used in detergents

Chymotrypsin's specificity for aromatic amino acids distinguishes it from other proteases like trypsin and elastase, which have different substrate preferences. Its structural characteristics also make it a model enzyme for studying catalytic mechanisms among serine proteases .

XLogP3

0.4

Sequence

GGF

Drug Warnings

...IT IS NOT RECOMMENDED FOR USE IN OPHTHALMIC SURGERY IN PT UNDER 20 YEARS OF AGE BECAUSE OF POSSIBLE LOSS OF VITREOUS HUMOR.
GLAUCOMA, AS A COMPLICATION OF USE OF CHYMOTRYPSIN IN CATARACT EXTRACTIONS IN PT, HAS OCCURED USUALLY WITHIN 2 TO 5 DAYS AFTER OPERATION... THERE HAVE BEEN PRACTICALLY NO INDICATIONS OF LONGER-PERSISTING GLAUCOMA, FROM USE OF THE ENZYME.

Methods of Manufacturing

CRYSTALLIZATION FROM BOVINE PANCREATIC EXTRACT
LASKOWSKI, METHODS ENZYMOL 2, 8 (1955). AMINO ACID SEQUENCE OF CHYMOTRYPSINOGEN A: HARTLEY, NATURE 201, 1284 (1966); MELORIN ET AL, BIOCHIM BIOPHYS ACTA 130, 543 (1966)... ARRANGEMENT OF MOLECULES IN MONOCLINIC CRYSTAL FORM: BLOW ET AL, J MOL BIOL 8, 65 (1964). STRUCTURE: MATTHEWS ET AL, NATURE 214, 652 (1967)...

General Manufacturing Information

Chymotrypsin: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

DETERMINATION OF ACTIVITY WITH CASEIN; M LASKOWSKI SR ET AL, HANDBUCH DER PHYSIOLOGISCH- & PATHOLOGISCH-CHEMISCHEN ANALYSE 10TH EDN SPRINGER, BERLIN, VOL VIC, 229 (1966).
DETERMINATION OF ACTIVITY WITH N-BENZOYL-L-TYROSINE ETHYL ESTER; BCW HUMMEL, CAN J BIOCHEM PHYSIOL 37, 1393 (1959).

Stability Shelf Life

LYOPHILIZED ENZYME IS STABLE FOR YEARS @ 4 °C.
MOST STABLE OF FOUR VARIETIES OF CHYMOTRYPSIN. /ALPHA-CHYMOTRYPSIN/

Dates

Modify: 2023-08-15

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